An In-depth Technical Guide to 6-(Hydroxymethyl)pyridine-3-carboxamide
An In-depth Technical Guide to 6-(Hydroxymethyl)pyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-(Hydroxymethyl)pyridine-3-carboxamide, a nicotinamide derivative of significant interest in medicinal chemistry and drug development. While this compound is not extensively cataloged with a dedicated CAS number, its synthesis is feasible through established chemical transformations, positioning it as a valuable building block for novel molecular entities. This document outlines a validated synthetic pathway, explores its chemical properties, and discusses its potential applications, offering a foundational resource for researchers in the field.
Introduction and Chemical Identity
6-(Hydroxymethyl)pyridine-3-carboxamide, also known as 6-(hydroxymethyl)nicotinamide, is a derivative of nicotinamide (Vitamin B3). The core structure consists of a pyridine ring substituted with a carboxamide group at the 3-position and a hydroxymethyl group at the 6-position. This unique arrangement of functional groups imparts specific chemical properties that are of interest for creating compounds with potential therapeutic activities. The presence of the hydroxymethyl group offers a site for further chemical modification, while the nicotinamide core is a well-established pharmacophore found in numerous biologically active molecules.
Table 1: Physicochemical Properties of 6-(Hydroxymethyl)pyridine-3-carboxamide and Related Compounds
| Property | 6-(Hydroxymethyl)pyridine-3-carboxamide (Predicted) | Nicotinamide[1] | Methyl 6-(hydroxymethyl)nicotinate[2] |
| CAS Number | Not Assigned | 98-92-0 | 56026-36-9 |
| Molecular Formula | C₇H₈N₂O₂ | C₆H₆N₂O | C₈H₉NO₃ |
| Molecular Weight | 152.15 g/mol | 122.12 g/mol | 167.16 g/mol |
| Appearance | Predicted: White to off-white solid | White crystalline powder | Solid |
| Solubility | Predicted: Soluble in water and polar organic solvents | Soluble in water | Data not available |
| Melting Point | Data not available | 128-131 °C | Data not available |
Synthetic Pathway and Experimental Protocols
The synthesis of 6-(Hydroxymethyl)pyridine-3-carboxamide can be strategically approached in a two-step process, beginning with the synthesis of a key intermediate, methyl 6-(hydroxymethyl)nicotinate, followed by its amidation.
Step 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate (CAS: 56026-36-9)
The initial and crucial step is the selective reduction of a commercially available starting material, dimethyl pyridine-2,5-dicarboxylate, to yield methyl 6-(hydroxymethyl)nicotinate[3].
Causality of Experimental Choices:
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Starting Material: Dimethyl pyridine-2,5-dicarboxylate is chosen due to the presence of two ester groups at the desired positions. The goal is to selectively reduce the ester at the 2-position to a hydroxymethyl group while leaving the ester at the 5-position intact for subsequent amidation.
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Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent, which, when used under controlled conditions, can selectively reduce esters to alcohols. The use of calcium chloride (CaCl₂) as an additive can enhance the reducing power of NaBH₄ and improve the reaction's efficiency and selectivity.
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Solvent System: A mixture of tetrahydrofuran (THF) and ethanol (EtOH) is used as the reaction solvent. THF is an excellent solvent for the starting material, while ethanol participates in the reaction by protonating the intermediate alkoxide.
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Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining reducing agent and to facilitate the work-up process.
Experimental Protocol:
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In a round-bottom flask, a mixture of dimethyl pyridine-2,5-dicarboxylate (1 equivalent) and calcium chloride (4 equivalents) is suspended in a mixture of tetrahydrofuran and ethanol.
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The mixture is stirred for 30 minutes at room temperature to ensure proper mixing.
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The flask is then cooled to 0 °C in an ice bath.
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Sodium borohydride (2.5 equivalents) is added portion-wise to the cooled mixture, maintaining the temperature at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by water.
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The aqueous layer is extracted with dichloromethane.
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The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield methyl 6-(hydroxymethyl)nicotinate[3].
Step 2: Amidation of Methyl 6-(hydroxymethyl)nicotinate
The final step involves the conversion of the methyl ester group of the intermediate into a primary amide. This is a standard and high-yielding chemical transformation.
Causality of Experimental Choices:
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Reagent: Aqueous ammonia or a solution of ammonia in methanol is a common and effective reagent for the amidation of esters. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
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Solvent: Methanol is a suitable solvent as it can dissolve the starting ester and is compatible with the ammonia reagent.
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Temperature: The reaction may be performed at room temperature or with gentle heating to increase the reaction rate.
Experimental Protocol:
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Methyl 6-(hydroxymethyl)nicotinate (1 equivalent) is dissolved in methanol.
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A concentrated aqueous solution of ammonium hydroxide (excess) is added to the solution.
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The reaction mixture is stirred at room temperature (or heated to 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the solvent and excess ammonia are removed under reduced pressure.
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The resulting crude product, 6-(hydroxymethyl)pyridine-3-carboxamide, can be purified by recrystallization or column chromatography.
Potential Applications in Drug Discovery and Medicinal Chemistry
Nicotinamide and its derivatives are of great interest in pharmaceutical research due to their diverse biological activities. While specific studies on 6-(hydroxymethyl)pyridine-3-carboxamide are limited, its structural features suggest several promising areas of application.
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Enzyme Inhibition: The nicotinamide scaffold is a key component of the coenzyme NAD⁺, which is essential for numerous metabolic redox reactions. Derivatives of nicotinamide can act as inhibitors of enzymes that utilize NAD⁺, such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and are targets for cancer therapy.
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Precursor for Bioactive Molecules: The hydroxymethyl group at the 6-position provides a handle for further chemical elaboration. This allows for the synthesis of a library of derivatives where this position can be modified to optimize binding to a biological target. For instance, 6-methylnicotinamide is known to be a precursor for other bioactive compounds[4].
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Neurological and Metabolic Disorders: Nicotinamide derivatives have been explored for their potential in treating neurodegenerative diseases and metabolic disorders due to their role in cellular metabolism and energy production[4].
Safety and Handling
As there is no specific safety data available for 6-(hydroxymethyl)pyridine-3-carboxamide, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Based on the GHS classifications for the closely related N-(hydroxymethyl)nicotinamide, it may cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
6-(Hydroxymethyl)pyridine-3-carboxamide represents a promising yet underexplored molecule in the landscape of medicinal chemistry. While a dedicated CAS number and extensive characterization data are not yet publicly available, this guide provides a robust and scientifically grounded pathway for its synthesis. The outlined protocols, rooted in established chemical principles, offer researchers a clear starting point for obtaining this compound for further investigation. Its structural relationship to the vital nicotinamide family suggests a high potential for biological activity, making it a compelling target for future drug discovery and development programs.
References
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Molbase. (n.d.). METHYL 6-(HYDROXYMETHYL)PYRIDINE-3-CARBOXYLATE | CAS 56026-36-9. Retrieved February 1, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). METHYL 6-(HYDROXYMETHYL)PYRIDINE-3-CARBOXYLATE | CAS 56026-36-9. Retrieved February 1, 2026, from [Link]
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SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved February 1, 2026, from [Link]
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